REACTION_CXSMILES
|
[CH2:1]1[NH:15][C:4](=[C:5]2[CH:11]=[C:10]([N+:12]([O-])=O)[C:8](=[O:9])[CH:7]=[CH:6]2)[NH:3][CH2:2]1.C([O-])=O.[NH4+]>CO.[Pd]>[NH2:12][C:10]1[CH:11]=[C:5]([C:4]2[NH:15][CH2:1][CH2:2][N:3]=2)[CH:6]=[CH:7][C:8]=1[OH:9] |f:1.2|
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
C1CNC(=C2C=CC(=O)C(=C2)[N+](=O)[O-])N1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Type
|
CUSTOM
|
Details
|
the resulting solid was collected
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)C=1NCCN1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 309 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |